REACTION_CXSMILES
|
Br[C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[C:5](Br)=[C:4]([F:12])[C:3]=1[F:13].C([Sn](CCCC)(CCCC)[C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)CCC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[F:13][C:3]1[C:4]([F:12])=[C:5]([C:21]2[S:20][CH:19]=[CH:23][CH:22]=2)[C:6]2[C:7]([C:2]=1[C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)=[N:8][S:9][N:10]=2 |^1:35,37,56,75|
|
Name
|
|
Quantity
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0.29 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=C(C=2C1=NSN2)Br)F)F
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Name
|
|
Quantity
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0.86 g
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
|
Name
|
|
Quantity
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20 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
|
After the reaction was cooled down
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Type
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CUSTOM
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Details
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the solvent was removed by rotary evaporation
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Type
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CUSTOM
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Details
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The product was further purified by silica gel column with toluene/hexane (v/v, 1/2) as the eluent and recrystallization from a hexane/iso-propoanol mixture
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Name
|
|
Type
|
product
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Smiles
|
FC=1C(=C(C=2C(=NSN2)C1C=1SC=CC1)C=1SC=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.276 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |